molecular formula C15H21N3 B1597762 [1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine CAS No. 885951-05-3

[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine

Cat. No. B1597762
M. Wt: 243.35 g/mol
InChI Key: LZHMELKNPUGVRV-UHFFFAOYSA-N
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Description

“[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The indole nucleus is found in many important synthetic drug molecules, making it a valuable component for treatment and development of new useful derivatives .


Synthesis Analysis

The synthesis of indole derivatives often involves complex chemical reactions. For example, one method involves pouring a mixture into a saturated solution, extracting with a solvent, washing, drying, and concentrating in vacuum. The product is then purified by flash column chromatography .


Molecular Structure Analysis

The molecular structure of “[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine” is complex. The ChemSpider database provides a detailed breakdown of the molecular formula, average mass, and monoisotopic mass .


Chemical Reactions Analysis

The chemical reactions involved in the formation of indole derivatives can be complex and varied. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . More specific reactions would depend on the exact derivative being synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary significantly. For instance, they are often crystalline and colorless in nature with specific odors . The exact properties of “[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine” are not specified in the available resources.

properties

IUPAC Name

1-(1H-indol-3-yl)-N-methyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-16-15(11-18-8-4-5-9-18)13-10-17-14-7-3-2-6-12(13)14/h2-3,6-7,10,15-17H,4-5,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHMELKNPUGVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377764
Record name 1-(1H-Indol-3-yl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine

CAS RN

885951-05-3
Record name N-Methyl-α-(1-pyrrolidinylmethyl)-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885951-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indol-3-yl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine
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[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine
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[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine
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